1-Bromo-2-(1-methoxyethyl)benzene
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Overview
Description
1-Bromo-2-(1-methoxyethyl)benzene is an organic bromine compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is a colorless liquid that is partially soluble in water but soluble in organic solvents . This compound is primarily used in organic synthesis and various chemical reactions.
Preparation Methods
1-Bromo-2-(1-methoxyethyl)benzene is typically synthesized through the reaction of phenyl compounds with brominating agents . The specific reaction conditions and procedures can vary, but the general approach involves the electrophilic aromatic substitution of a bromine atom onto the benzene ring. Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-(1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated organic compounds.
Medicine: It serves as a precursor in the synthesis of medicinal compounds and can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-methoxyethyl)benzene primarily involves electrophilic aromatic substitution reactions. In these reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, such as deprotonation, to yield the final substituted benzene product .
Comparison with Similar Compounds
1-Bromo-2-(1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-methoxybenzene: This compound has a similar structure but lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.
2-Bromoanisole: Similar to 1-Bromo-2-methoxybenzene, this compound also lacks the ethyl group and has different reactivity and applications.
2-Bromo-1-methoxyethylbenzene: This compound has a similar structure but with the bromine and methoxy groups in different positions, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(1-methoxyethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONTLUOKIMGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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